N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a chemical compound characterized by the presence of both a methoxyethyl group and a tetrahydrofuran moiety attached to an amine functional group. This compound has garnered interest in various fields of chemistry due to its unique structural features and potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving the reaction of 2-methoxyethylamine with tetrahydrofuran derivatives. The synthesis routes often utilize catalytic processes or direct amination techniques, which are detailed in the synthesis analysis section.
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine falls under the category of amines, specifically tertiary amines due to the presence of three substituents on the nitrogen atom. It is also classified as a heterocyclic compound because of the tetrahydrofuran ring.
The synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine can be achieved through several approaches:
The synthesis often requires careful monitoring of reaction conditions including temperature, solvent choice, and catalyst loading. For example, a typical reaction may involve stirring at 110 °C for several hours, followed by purification steps such as extraction or chromatography to isolate the desired product .
The molecular structure of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine can be represented as follows:
The compound's molecular weight is approximately 143.23 g/mol. Its structural integrity can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its molecular connectivity and purity .
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine participates in various chemical reactions typical of amines:
Reactions involving this compound are generally characterized by moderate to high yields depending on the reaction conditions and the nature of the reactants involved .
The mechanism by which N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine exerts its effects is primarily linked to its role as a nucleophile in organic reactions. When reacting with electrophiles, it forms new bonds through nucleophilic attack, leading to various products based on the nature of the electrophile used.
Kinetic studies may reveal insights into reaction rates and mechanisms, often showing that steric factors and electronic properties of substituents significantly influence reactivity .
Relevant analyses often include spectroscopic techniques that confirm structural characteristics such as infrared spectroscopy (IR) for functional groups and NMR for molecular structure elucidation .
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine has potential applications in:
The compound’s primary utility lies in its capacity to impart conformational restraint and polar surface area to bioactive molecules. Its tetrahydrofuran ring mimics carbohydrate or peptide backbones, facilitating target engagement in enzymatic pockets. In JNK (c-Jun N-terminal kinase) inhibitors, derivatives like BI-90H9 (containing the N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine motif) exhibit sub-micromolar inhibition (IC₅₀ = 4.8 μM) by targeting the JIP-1 docking site rather than the conserved ATP binding domain. This enables selective disruption of JNK signaling cascades involved in inflammation, diabetes, and neurodegenerative disorders [5].
Structure-activity relationship (SAR) studies demonstrate that the 2-methoxyethyl group is critical for potency. Analogs with bulkier substituents (e.g., tert-butyl) show diminished activity due to steric clashes in the hydrophobic JIP-1 groove. Conversely, shorter chains (ethyl) reduce hydrophobic interactions. The tertiary amine’s basicity (pKa ~8.5) may facilitate salt-bridge formation with aspartate/glutamate residues in target proteins. Molecular modeling confirms the tetrahydrofuran oxygen forms hydrogen bonds with backbone amides in the JNK binding groove, stabilizing the inhibitor complex [5].
Recent applications include sodium channel modulators for pain management. Patent WO2022256622A1 (2022) discloses derivatives where this amine serves as a terminal pharmacophore in N-(hydroxyalkyl (hetero)aryl tetrahydrofuran carboxamides. These compounds inhibit Nav1.7 sodium channels—targets for neuropathic pain—with improved metabolic stability over earlier leads. The scaffold’s balanced lipophilicity (cLogP 1.2–1.8) enhances blood-brain barrier penetration while maintaining aqueous solubility (>1 mg/mL) [10].
Table 2: Biological Activity of Key Derivatives Containing This Amine Scaffold
Derivative | Target | Activity (IC₅₀/EC₅₀) | Selectivity Notes |
---|---|---|---|
BI-90H9 | JNK1 Kinase | 4.8 μM | >20-fold selective vs p38α MAPK |
Example 41 (WO'622) | Nav1.7 Sodium Channel | ≤100 nM | >100-fold selective vs cardiac Nav |
Unspecified (Chemwish) | Organic Intermediate | N/A | ≥98% purity for synthesis |
The compound emerged as a strategic intermediate during early 2000s explorations into kinase inhibitor scaffolds. Its first significant application was in the optimization of thiadiazole-based JNK inhibitors reported in 2009 (PMC2818674). Researchers substituted earlier lipophilic groups with N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine to improve aqueous solubility and mitigate off-target effects. This shift produced BI-90H9, which demonstrated oral bioavailability in rodent models—a breakthrough for JIP-1-targeted therapeutics [5].
Synthetically, the amine is prepared via reductive amination between 2-(aminomethyl)tetrahydrofuran and 2-methoxyacetaldehyde, followed by borohydride reduction. Alternatively, it can be accessed via N-alkylation of N-(2-methoxyethyl)amine with tetrahydrofurfuryl bromide. The Curtius rearrangement (PMC6604631) has also been employed in related analogues, though not specifically for this compound. This reaction installs amine functionalities via acyl azides derived from carboxylic acids, enabling chiral retention—a key concern for bioactive molecules [8].
Recent innovations (2020–2023) leverage this scaffold in allosteric modulators and proteolysis targeting chimeras (PROTACs). Its tertiary amine serves as a linker for E3 ligase recruitment in BET degraders, exploiting the ether-oxygen lone pairs for hydrogen bonding with ubiquitin ligase complexes. The 2022 patent WO2022256622A1 exemplifies its evolving role in next-generation pain therapeutics, showcasing >50 derivatives. Global supplier catalogs (e.g., Chemwish, BLD Pharm) now list it under "specialized heterocyclic building blocks," reflecting its niche status [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7